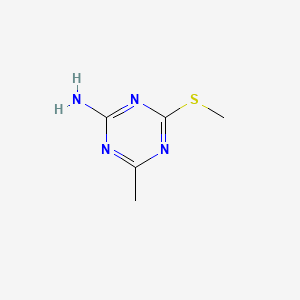

4-甲基-6-(甲硫基)-1,3,5-三嗪-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine is a derivative of the 1,3,5-triazine family, which is characterized by a triazine ring, a versatile scaffold in medicinal chemistry and material science due to its three nitrogen atoms incorporated into a six-membered aromatic ring. The methylthio group at the 6th position and a methyl group at the 4th position are indicative of potential modifications that can lead to a variety of biological activities and applications in chemical synthesis .

Synthesis Analysis

The synthesis of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amines and related compounds typically involves the reaction of guanidine with (hetero)arylnitriles, as demonstrated in the practical one-pot synthesis of 4,6-disubstituted 1,3,5-triazin-2-amines . The use of cesium carbonate as a mild base has been shown to overcome limitations associated with strong bases and allows for a broader range of substrates, including o- and p-substituted benzonitriles and heteroaromatic nitriles . Additionally, the solid-phase synthesis approach has been employed for the generation of 6-amino-1,3,5-triazine derivatives, which involves the conversion of a resin-bound amine component into S-methylthiopseudourea, followed by cyclization with chlorocarbonylisocyanate .

Molecular Structure Analysis

The molecular structure of triazine derivatives, including those with a methylthio substituent, often features extensive intermolecular hydrogen bonding and pi-pi stacking interactions, which can influence the compound's properties and reactivity . For instance, the crystal structure of a related compound, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, reveals a monoclinic space group with significant intermolecular interactions .

Chemical Reactions Analysis

The reactivity of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amines includes the potential for further functionalization through reactions such as methylation, hydrazination, and interactions with electrophiles . For example, the methylation of 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one leads to the formation of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amines, which can serve as building blocks for the synthesis of novel heterocyclic compounds . The photoinduced deamination of 4-Amino-3-methylthio-1.2.4-triazin-5(4H)-ones is another reaction that has been studied, showing dependency on oxygen and the nature of the solvent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amines are influenced by their molecular structure and substituents. The presence of the methylthio group can affect the compound's solubility, stability, and electronic properties. For instance, the conversion of 3-(methylthio)-1,2,4-triazine with potassium amide in liquid ammonia results in the formation of various amino and bis(methylthio) derivatives, indicating the compound's reactivity under different conditions . The determination of tautomeric populations in related compounds by NMR spectroscopy provides insights into the dynamic behavior of these molecules in solution .

科学研究应用

化学反应机制

- Simig、Plas和Landheer(2010)的研究探讨了1,3,5-三嗪的氨基化反应,特别关注了涉及的取代机制。他们发现2-(甲硫基)-4,6-二苯基-1,3,5-三嗪的氨基化主要遵循SN(ANRORC)机制,强调了有机化学中这些反应的复杂性 (Simig, Plas, & Landheer, 2010)。

合成方法和应用

Riley等人(1986)描述了4-甲基-6-(甲硫基)-1,3,5-三嗪-2-胺衍生物的合成,用于潜在的核苷类似物。这突显了它在药物化学领域的重要性,特别是在开发新型治疗剂方面 (Riley等人,1986)。

Calheiros等人(2022)研究了各种1,3,5-三嗪-2-胺的实际合成,表明该化合物在创造多样化化学结构方面的作用,可能在制药和农药中有用 (Calheiros et al., 2022)。

电化学和结构研究

Ortiz等人(2001)研究了4-甲基-6-(甲硫基)-1,3,5-三嗪-2-胺衍生物的电化学行为。他们的研究提供了这些化合物的电化学性质的见解,这可能有助于开发新材料和传感器 (Ortiz et al., 2001)。

Lu等人(2004)研究了一种三嗪衍生物的晶体结构,有助于理解这些化合物的分子结构和在材料科学中的潜在应用 (Lu等人,2004)。

其他应用

- Cook和Hütter(1982)探讨了s-三嗪除草剂的用途,其中包括4-甲基-6-(甲硫基)-1,3,5-三嗪-2-胺的衍生物,作为细菌的硫源。这项研究为这类化合物的环境和生态影响提供了宝贵的见解 (Cook & Hütter, 1982)。

属性

IUPAC Name |

4-methyl-6-methylsulfanyl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4S/c1-3-7-4(6)9-5(8-3)10-2/h1-2H3,(H2,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQORBMDQIUWHGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)SC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182007 |

Source

|

| Record name | 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine | |

CAS RN |

27622-90-8 |

Source

|

| Record name | 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027622908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Heptanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1330013.png)